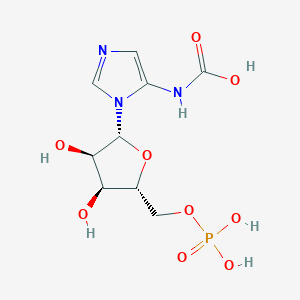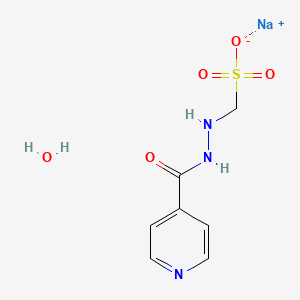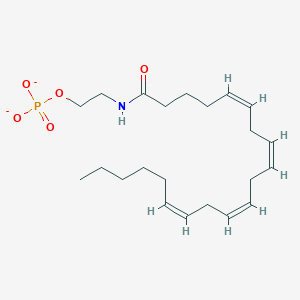
N-arachidonoylethanolamine phosphate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-arachidonoylethanolamine phosphate(2-) is an organic molecular entity and a N-acylethanolamine phosphate(2-). It derives from an anandamide.
Scientific Research Applications
Molecular Characterization of Phospholipase D Generating Anandamide and Its Congeners
Anandamide, including N-arachidonoylethanolamine, plays a significant role as an endogenous ligand for cannabinoid and vanilloid receptors. A specific phospholipase D enzyme, responsible for generating N-acylethanolamines including anandamide, has been identified. This enzyme, belonging to the zinc metallohydrolase family, is distinct from known phospholipase D enzymes and is widely distributed in organs like the brain, kidney, and testis, indicating the physiological importance of these lipid molecules (Okamoto et al., 2004).
Synthesis of N-arachidonoylethanolamine in Rat Brain
N-arachidonoylethanolamine, or anandamide, and N-arachidonoylphosphatidylethanolamine are found in rat brains. Anandamide is produced via two pathways: the enzymatic condensation of free arachidonic acid and ethanolamine, and the formation of N-arachidonoylPtdEtn, followed by anandamide release through phosphodiesterase action. This research underscores the significance of these pathways and substrates for N-acylethanolamine synthesis in the brain (Sugiura et al., 1996).
Accumulation of N-Arachidonoylethanolamine in Cerebellar Granule Cells
N-Arachidonoylethanolamine, or anandamide, accumulates in cerebellar granule cells through a facilitated diffusion process. This study reveals that the accumulation of AEA is selective, temperature-dependent, and involves a protein-mediated transport process, suggesting specific cellular mechanisms for AEA transport and regulation (Hillard et al., 1997).
Biosynthesis of N-Arachidonoylethanolamine in Rat Brain
The presence of N-arachidonoylethanolamine and its precursor, N-arachidonoyl PE, in rat brain tissue has been confirmed. The discovery of an N-acyltransferase activity in the brain that catalyzes the biosynthesis of N-arachidonoyl PE indicates a crucial enzymatic pathway for the production of anandamide. This research demonstrates the existence of the necessary enzymatic activity and lipid substrates for anandamide's biosynthesis in the brain, highlighting its potential physiological significance (Cadas et al., 1997).
Formation of N-acylphosphatidylethanolamine and N-acylethanolamine in Cortical Neurons
The formation of anandamide, N-acylethanolamine, and N-acylphosphatidylethanolamine in rat cortical neurons has been studied. This research suggests that these compounds may form in response to neurotoxicity induced by glutamate, potentially serving as markers of neurotoxicity. The study also indicates that these compounds have a role in the brain's response to cellular stress or damage (Hansen et al., 1995).
properties
Molecular Formula |
C22H36NO5P-2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl phosphate |
InChI |
InChI=1S/C22H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28-29(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H2,25,26,27)/p-2/b7-6-,10-9-,13-12-,16-15- |
InChI Key |
PZPHIQQEQWCEGG-DOFZRALJSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)([O-])[O-] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-Amino-thiazol-4-yl)-1-(1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1261003.png)
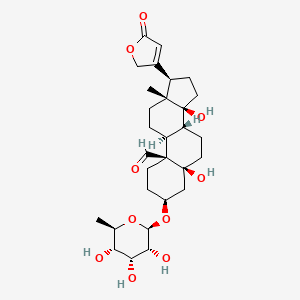


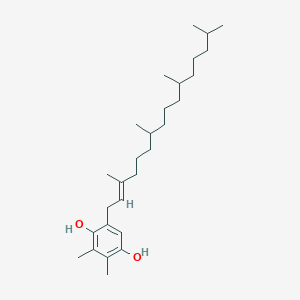
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)
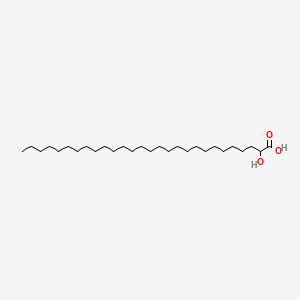

![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)

